3-Iodo-5-(trifluoromethyl)pyridine
Description
3-Iodo-5-(trifluoromethyl)pyridine (CAS: 211308-82-6) is a halogenated pyridine derivative with the molecular formula C₆H₄F₃IN₂ and a molecular weight of 288.01 g/mol . Its structure features an iodine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of the -CF₃ group and the versatility of the iodine substituent in cross-coupling reactions .
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVTJSZBKCGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the iodination of 5-(trifluoromethyl)pyridine. The process can be summarized as follows:
Starting Material: 5-(trifluoromethyl)pyridine.
Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO), and elevated temperatures.
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Major Products
Substitution Reactions: Products include 3-substituted-5-(trifluoromethyl)pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Iodo-5-(trifluoromethyl)pyridine serves as a valuable building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, such as halogenation and nucleophilic substitutions. The presence of the trifluoromethyl group enhances its reactivity, making it suitable for synthesizing more complex organic molecules.
Synthesis of Functionalized Derivatives
Research has shown that derivatives of this compound can be synthesized efficiently. For example, an efficient synthesis method for 5-halo-6-trifluoromethylpyridine-3-carbonitriles has been reported, highlighting the compound's utility in generating intermediates for further functionalization .
Pharmaceutical Applications
The compound is being explored for its potential pharmaceutical applications. Studies indicate that trifluoromethylpyridines exhibit a range of biological activities, including antimicrobial and anticancer properties. For instance, derivatives of this compound have shown promising results in preclinical studies targeting various cancer cell lines .
Agrochemical Development
In the agrochemical sector, this compound is utilized in developing new pesticides and herbicides. Its unique chemical properties allow it to interact effectively with biological targets in pests and weeds, enhancing the efficacy of agrochemical formulations . The compound's role as an intermediate in synthesizing agrochemicals underscores its importance in agricultural research.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of this compound derivatives on cancer cells | Showed significant inhibition of cell proliferation in multiple cancer types |
| Synthesis of Agrochemicals | Developed new formulations using this compound | Resulted in improved pest control efficacy compared to existing products |
| Biological Activity Assessment | Evaluated the antimicrobial properties of derivatives | Found effective against several bacterial strains |
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂ClF₃IN
- Molecular Weight : 295.44 g/mol
- Key Differences: Substituents: Chlorine replaces the amino group at the 2-position. Reactivity: The chlorine atom enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to the amino-substituted derivative .
- Applications : Used in the synthesis of herbicides and fungicides due to its stability under harsh reaction conditions .
Physical Data Comparison:
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₈H₄F₃IN₂
- Molecular Weight : 312.03 g/mol
- Key Differences :
- Synthesis : Requires multistep regioselective iodination, differing from the straightforward functionalization of pyridine derivatives .
Research Findings:
- Cellular Retention : Pyrrolo-pyridine derivatives exhibit superior intracellular retention in radioiodination studies compared to simpler pyridines, attributed to their charged catabolites in lysosomal environments .
- Toxicity : Higher toxicity risk (UN 2811) due to metabolic release of iodine species .
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
- Molecular Formula: C₇H₂F₄INO₃S
- Molecular Weight : 421.06 g/mol
- Key Differences: Functional Groups: Contains a triflate (-OSO₂CF₃) group, a superior leaving group for Suzuki-Miyaura couplings . Reactivity: The triflate group enables rapid palladium-catalyzed cross-coupling, unlike the amino group in 3-iodo-5-(trifluoromethyl)pyridin-2-amine .
- Applications : Used in synthesizing fluorinated ligands for PET imaging .
Biological Activity
3-Iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group, which significantly influence its physicochemical properties and biological interactions.
- Molecular Formula : C₆H₄F₃IN₂
- Molecular Weight : 288.01 g/mol
- Melting Point : 97–98 °C
- CAS Number : 211308-82-6
The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively. The iodine atom contributes to the compound's reactivity, making it a suitable candidate for various biological applications.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Here are some notable aspects of its biological activity:
- Anticancer Potential : Research has indicated that derivatives of this compound may exhibit significant anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced biological activity, potentially due to improved interactions with molecular targets involved in cancer progression.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including HIV protease. This suggests potential applications in antiviral drug development, particularly against HIV .
- Structure-Activity Relationship (SAR) : Studies focusing on the SAR of related compounds have shown that modifications at the pyridine ring can lead to varying degrees of biological activity. For instance, the introduction of different substituents can enhance or diminish the efficacy against specific targets .
1. Anticancer Activity
A study exploring the anticancer properties of halogenated pyridines found that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
2. Enzyme Interaction Studies
Research involving enzyme inhibition highlighted that this compound effectively inhibits HIV protease activity in vitro. The binding affinity was assessed using kinetic studies, revealing that the compound competes with substrate molecules for binding sites on the enzyme.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
